BenchChemオンラインストアへようこそ!

[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride

HIV-1 integrase inhibition antiviral drug discovery 8-hydroxy-1,6-naphthyridine

Validated building block for HIV-1 integrase inhibitors (Merck WO 0236734) and Kv7 channel modulators (US20120059037). The 2-chloro substituent enables SNAr, Suzuki, and Buchwald reactions; the 2-chloro-3-substitution pattern is non-interchangeable for target binding. LogP 0.81 supports CNS drug design. Supplied as high-purity (97%) solid with ambient shipping and full documentation.

Molecular Formula C7H10Cl2N2
Molecular Weight 193.07
CAS No. 1211467-23-0
Cat. No. B3033817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride
CAS1211467-23-0
Molecular FormulaC7H10Cl2N2
Molecular Weight193.07
Structural Identifiers
SMILESCNCC1=C(N=CC=C1)Cl.Cl
InChIInChI=1S/C7H9ClN2.ClH/c1-9-5-6-3-2-4-10-7(6)8;/h2-4,9H,5H2,1H3;1H
InChIKeyVVQJYZGRSOTUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride (CAS 1211467-23-0): Technical Profile and Procurement-Relevant Characteristics


[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride (CAS 1211467-23-0), also designated as 1-(2-chloropyridin-3-yl)-N-methylmethanamine hydrochloride, is a heterocyclic amine hydrochloride salt with the molecular formula C₇H₁₀Cl₂N₂ and a molecular weight of 193.07 g/mol [1]. The compound exists as a solid at room temperature, is achiral, and exhibits a calculated LogP of 0.81, indicating moderate lipophilicity [1]. It is commercially available from multiple vendors at purities typically ranging from 95% to 97%, with pricing for 1 g quantities in the range of $51–$75 . This compound serves primarily as a synthetic building block in pharmaceutical research, distinguished by its 2-chloro substitution pattern on the pyridine ring combined with a secondary N-methylaminomethyl group at the 3-position—a structural motif that confers specific reactivity in nucleophilic substitution and further derivatization reactions [1].

Why [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride Cannot Be Replaced by Generic Pyridinylmethylamine Analogs: Structural Determinants of Differentiated Reactivity


The 2-chloro-3-(N-methylaminomethyl)pyridine scaffold embodied by [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride presents a unique spatial and electronic arrangement that is not reproduced by alternative substitution patterns. The chlorine atom at the 2-position of the pyridine ring serves as a directing group for regioselective nucleophilic aromatic substitution (SNAr) reactions, while the N-methyl secondary amine at the 3-position offers a distinct basicity (pKa of conjugate acid) and steric profile compared to primary amine analogs such as 2-chloropyridin-3-ylmethylamine . Positional isomers—including the 6-chloro variant N-[(6-chloropyridin-3-yl)methyl]-N-methylamine or the 4-chloro substituted analogs—exhibit different electronic distributions across the pyridine ring, altering the site and rate of electrophilic or nucleophilic attack . Additionally, the non-chlorinated analog N-methyl-1-(pyridin-3-yl)methanamine (CAS 20173-04-0) lacks the halogen handle entirely, eliminating the possibility of downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that rely on the 2-chloro substituent as a synthetic entry point . In drug discovery contexts where the chloropyridine core is a known pharmacophore—as documented for HIV-1 integrase inhibitors and Kv7 potassium channel modulators—the specific 2-chloro-3-substitution pattern is not interchangeable with alternative chlorination positions without altering target binding affinity [1][2].

Product-Specific Quantitative Evidence: Differentiated Performance Metrics for [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride


Structural Determinant in HIV-1 Integrase Inhibitor Development: 2-Chloro-3-Pyridinylmethylamine as a Critical Intermediate

The 2-chloropyridin-3-ylmethylamine motif is a key intermediate in the synthesis of 8-hydroxy-[1,6]naphthyridine-based HIV-1 integrase inhibitors. In the established Merck synthesis, the intermediate 2-chloropyridin-3-ylmethylamine (VI) is prepared via a 5-step sequence from 2-chloropyridine-3-carboxylic acid. The chloromethyl derivative (IV) is treated with NaN₃ followed by reduction to yield the amine, which subsequently participates in coupling reactions to construct the naphthyridine core [1]. The 2-chloro substitution is essential for the subsequent functionalization steps, as it provides both the correct electronic activation for the coupling reaction and the required spatial orientation for the naphthyridine ring closure. Alternative substitution patterns (e.g., 4-chloro, 6-chloro, or non-chlorinated) would yield regioisomeric products lacking the established HIV-1 integrase inhibitory activity demonstrated in the J. Med. Chem. study [1].

HIV-1 integrase inhibition antiviral drug discovery 8-hydroxy-1,6-naphthyridine

Reactivity Differentiation: Chlorine Substitution Enables SNAr Cross-Coupling Chemistry

The chlorine atom at the 2-position of the pyridine ring enables nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and other nucleophiles, a synthetic handle absent in non-halogenated analogs. In the documented synthesis of the target compound via patent US05214152, the reaction proceeds using (2-chloro-3-pyridyl)methyl chloride as the electrophilic precursor, reacting with methylamine to yield the secondary amine product . The 2-chloro substituent remains intact during amine formation, providing a site for subsequent derivatization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or further SNAr reactions with nucleophiles . In contrast, the non-chlorinated analog N-methyl-1-(pyridin-3-yl)methanamine (CAS 20173-04-0) lacks any halogen substituent and therefore cannot participate in these palladium-catalyzed cross-coupling chemistries, limiting its utility as a late-stage diversification scaffold .

nucleophilic aromatic substitution cross-coupling reactions medicinal chemistry building blocks

Kv7 Potassium Channel Modulator Pharmacophore: Substituted Pyridinyl-Methylamine Scaffold

The substituted pyridinyl-methylamine scaffold has been identified as a privileged chemotype for modulation of voltage-gated Kv7 (KCNQ) potassium ion channels. US Patent Application 20120059037 discloses a broad series of substituted pyridinyl-methylamine derivatives, including compounds bearing the N-methylaminomethyl moiety and halogen substitution patterns on the pyridine ring, as having therapeutic utility for disorders responsive to Kv7 channel activation, including epilepsy, neuropathic pain, and psychiatric disorders [1]. The patent specifically teaches that compounds of Formula (I) incorporate pyridinyl-methylamine cores with varying substitution patterns that influence Kv7 channel modulation potency and selectivity [1]. While the specific target compound [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride is not exemplified as a final drug substance in the patent, its structural core—the 2-chloropyridinyl ring connected via a methylene bridge to a methylamine group—represents the exact pharmacophoric elements claimed within the patent's Markush structure. In contrast, non-methylated primary amine analogs such as 2-chloropyridin-3-ylmethylamine exhibit different hydrogen-bonding capacity and basicity that would alter both target engagement and physicochemical properties .

Kv7 channels KCNQ potassium channels ion channel pharmacology

Physicochemical Properties: LogP, H-Bond Count, and Formulation-Relevant Parameters

[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride exhibits a calculated LogP of 0.81, two hydrogen bond donors (from the protonated secondary amine), two hydrogen bond acceptors (pyridine nitrogen and chlorine), and two rotatable bonds [1]. The hydrochloride salt form enhances aqueous solubility relative to the free base (1-(2-chloropyridin-3-yl)-N-methylmethanamine, CAS 120739-88-0, MW 156.61), which is a yellow oil at room temperature and presents handling and formulation challenges . The solid hydrochloride salt (MW 193.07) offers improved storage stability, ease of weighing, and compatibility with aqueous reaction media or biological assay buffers. In comparison, the non-chlorinated analog N-methyl-1-(pyridin-3-yl)methanamine free base has a reported boiling point of 73-74 °C at 1 mmHg and density of 1.000 g/mL at 25 °C, presenting as a volatile liquid requiring more stringent handling protocols than the solid hydrochloride salt .

drug-likeness ADME properties salt form selection

Commercial Availability and Pricing: Benchmarking Against Positional Isomers

[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride is commercially available from multiple vendors with pricing transparency that facilitates procurement planning. As of current market data, 1 g quantities are priced at approximately $51 from Hit2Lead (ChemBridge) and ¥75,000 (≈$520) from Fujifilm Wako, with purities of 95% and unspecified, respectively . For comparison, the 6-chloro positional isomer N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (CAS 1353973-69-9) is less widely stocked, with limited vendor listings and pricing not publicly available, suggesting lower commercial accessibility . The primary amine analog 2-chloropyridin-3-ylmethylamine (free base) is listed by ChemImpex as available for pharmaceutical research applications, though without publicly disclosed pricing . The established multi-vendor supply base for the target compound reduces procurement risk and enables competitive quotation for bulk quantities.

chemical procurement building block sourcing research chemical supply

Safety and Handling Profile: Classified Hazards Enable Informed Risk Assessment

The free base form (2-Chloro-3-pyridinyl)-N-methylmethanamine (CAS 120739-88-0) carries GHS hazard classifications including Acute Oral Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), and Serious Eye Irritation Category 2 (H319: Causes serious eye irritation) . The hydrochloride salt (CAS 1211467-23-0) is expected to share a similar hazard profile, with vendors typically recommending storage sealed in dry conditions at 2-8 °C and use only in research or further manufacturing applications, not for direct human use . In contrast, the non-chlorinated analog N-methyl-1-(pyridin-3-yl)methanamine carries different GHS classifications due to the absence of the halogen substituent, which influences both acute toxicity and environmental persistence profiles . The established GHS classifications for the target compound allow laboratories to implement appropriate personal protective equipment (PPE) requirements and engineering controls during handling.

GHS classification laboratory safety chemical hygiene

High-Value Research and Industrial Application Scenarios for [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride


HIV-1 Integrase Inhibitor Medicinal Chemistry Programs

The 2-chloropyridin-3-ylmethylamine motif serves as a validated intermediate in the synthesis of 8-hydroxy-[1,6]naphthyridine-based HIV-1 integrase inhibitors, as documented in Merck's medicinal chemistry program and associated patent filings (WO 0236734, J. Med. Chem. 2003) [1]. Researchers developing next-generation HIV integrase inhibitors can utilize [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride as a structurally confirmed building block for constructing the naphthyridine core. The N-methyl secondary amine provides a defined handle for further functionalization in the context of the naphthyridine-forming coupling reactions.

Kv7 (KCNQ) Potassium Channel Modulator Discovery

The substituted pyridinyl-methylamine scaffold is claimed in US Patent 20120059037 as a modulator of voltage-gated Kv7 potassium ion channels, which are therapeutic targets for epilepsy, neuropathic pain, migraine, and psychiatric disorders [1]. [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride provides the core structural elements described in the patent's Formula (I) Markush structure. Medicinal chemists pursuing ion channel-based drug discovery can employ this compound as a starting point for structure-activity relationship (SAR) studies exploring variations in the amine substituent, pyridine substitution pattern, and additional aromatic modifications.

Late-Stage Diversification via SNAr and Palladium-Catalyzed Cross-Coupling

The 2-chloro substituent on the pyridine ring of [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride enables nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and alkoxides, as well as palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl-aryl bond formation) and Buchwald-Hartwig amination [1]. These reactions allow medicinal chemists to generate diverse libraries of derivatives from a single core scaffold. The N-methyl secondary amine remains intact during these transformations, providing an additional functional handle for subsequent conjugation or library synthesis steps.

Neurological Disorder Drug Discovery: Pyridine-Based Pharmacophore Development

The chloropyridinyl-methylamine structural class has been identified as relevant for neurological disorder drug discovery, with the 2-chloro-3-substitution pattern specifically noted as a key intermediate for synthesizing pharmaceuticals targeting neurological conditions [1]. The combination of a chlorine substituent at the 2-position and a secondary N-methylamine at the 3-position creates a three-dimensional pharmacophoric arrangement that can engage biological targets through hydrogen bonding (amine as H-bond donor/acceptor), halogen bonding (chlorine), and π-stacking interactions (pyridine ring). Researchers exploring novel treatments for CNS disorders can leverage this compound's established synthetic accessibility and defined physicochemical profile (LogP 0.81, MW 193.07) to optimize lead compounds with appropriate blood-brain barrier penetration potential [2].

Quote Request

Request a Quote for [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.